benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Description
This compound is a chiral peptidomimetic featuring a benzotriazol-1-yl group, an indol-3-yl moiety, and a benzyl carbamate functional group. The stereochemistry at the 2S position is critical for biological activity, as seen in related compounds targeting enzymes with chiral binding pockets .
Properties
CAS No. |
850232-59-6 |
|---|---|
Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H21N5O3/c31-24(30-23-13-7-6-12-21(23)28-29-30)22(14-18-15-26-20-11-5-4-10-19(18)20)27-25(32)33-16-17-8-2-1-3-9-17/h1-13,15,22,26H,14,16H2,(H,27,32)/t22-/m0/s1 |
InChI Key |
OFKXDFXFJAJJHZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzotriazole moiety can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the benzotriazole moiety can yield benzotriazoline derivatives.
Scientific Research Applications
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and peptide mimetics.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-peptide interactions.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, while the indole ring can interact with various biological pathways . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Compound A : Benzyl N-[(2S)-1-[[(2S)-1-[(3R)-3-Benzyl-5-Oxopiperazin-1-yl]-4-Methyl-1-Oxopentan-2-yl]Amino]-3-(1H-Indol-3-yl)-1-Oxopropan-2-yl]Carbamate
- Key Differences : Incorporates a piperazine ring and a branched alkyl chain.
- Properties: Molecular Weight: 623.754 vs. ~695 (target compound, inferred from ). XlogP: 5.3 (higher lipophilicity due to the piperazine and benzyl groups). Hydrogen Bonding: 5 acceptors, 4 donors (similar to the target compound).
- Implications : The piperazine moiety may enhance solubility in acidic environments but reduce blood-brain barrier permeability compared to the benzotriazol-1-yl group .
Compound B : tert-Butyl (S)-(1-((4-Fluorobenzyl)Amino)-3-(1H-Indol-3-yl)-1-Oxopropan-2-yl)Carbamate
- Key Differences : Substitution of benzotriazol-1-yl with 4-fluorobenzylamine and tert-butyl carbamate.
- Properties: Synthesis Yield: Not explicitly stated, but synthesized via Boc-protected tryptophan (higher efficiency implied).
- Implications : The tert-butyl group may confer steric protection against enzymatic degradation but reduce binding affinity compared to the benzyl carbamate in the target compound .
Compound C : tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-(Methoxy(Methyl)Amino)-1-Oxopropan-2-yl)Carbamate
- Key Differences: Methoxy(methyl)amino group replaces benzotriazol-1-yl; R-configuration.
- Properties :
- Implications: The methoxy(methyl)amino group could disrupt hydrogen-bond networks critical for target engagement .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The benzotriazol-1-yl group in the target compound contributes to higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Analogs with fluorine (Compound B) or morpholine () show improved polarity, suggesting better pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
